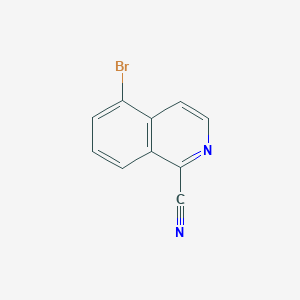

5-Bromoisoquinoline-1-carbonitrile

Beschreibung

The exact mass of the compound 5-Bromoisoquinoline-1-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromoisoquinoline-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoisoquinoline-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFYBWGRFGYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740023 | |

| Record name | 5-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-76-2 | |

| Record name | 5-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoisoquinoline-1-carbonitrile CAS number and properties

An In-depth Technical Guide to 5-Bromoisoquinoline-1-carbonitrile (CAS No. 956003-76-2): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

5-Bromoisoquinoline-1-carbonitrile is a strategically important heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom at the 5-position and a nitrile group at the 1-position, presents two distinct and versatile reactive sites for molecular elaboration.[1][2] This dual functionality allows for the systematic construction of complex molecular architectures, making it an invaluable precursor for generating libraries of novel compounds for drug discovery programs. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed examination of its strategic synthesis, its key chemical reactivities, and its applications, particularly in the development of new therapeutic agents. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a prominent pharmacophore found in a vast number of natural products, particularly alkaloids, and is a structural motif in numerous approved pharmaceuticals.[1][3] Compounds featuring this scaffold exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The significance of the isoquinoline framework is underscored by estimates suggesting that over 90% of new drug approvals contain heterocyclic motifs.[1] The ability to functionalize the isoquinoline ring at specific positions is therefore a critical strategy in medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Core Compound Profile: 5-Bromoisoquinoline-1-carbonitrile

The subject of this guide is a key intermediate that leverages the synthetic potential of the isoquinoline scaffold. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 956003-76-2 | [5][6][7] |

| Molecular Formula | C₁₀H₅BrN₂ | [1][6] |

| Molecular Weight | 233.07 g/mol | [7] |

| Physical Form | Solid | [5] |

| Typical Purity | 95-97% | [5] |

| Storage | Store at room temperature, sealed in a dry environment. | [2][5] |

| InChI Key | OBSFYBWGRFGYGY-UHFFFAOYSA-N | [5] |

| Synonyms | 5-bromo-1-isoquinolinecarbonitrile | [5] |

Strategic Synthesis Pathway

The synthesis of 5-Bromoisoquinoline-1-carbonitrile is most effectively approached as a two-stage process, beginning with the regioselective bromination of isoquinoline, followed by the introduction of the carbonitrile functionality. This strategic separation ensures high purity and yield for the crucial precursors.

Stage 1: Synthesis of the Key Intermediate: 5-Bromoisoquinoline

The foundational step is the electrophilic bromination of commercially available isoquinoline. From a mechanistic standpoint, the choice of reaction conditions is critical to control the position of bromination. Using concentrated sulfuric acid as the solvent and N-Bromosuccinimide (NBS) as the bromine source at low temperatures favors the formation of the 5-bromo isomer over the 8-bromo isomer, which is challenging to separate.[8]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [8]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid and cooled to 0°C.

-

Addition of Isoquinoline: Isoquinoline is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C. The resulting solution is then cooled to -25°C using a dry ice-acetone bath.

-

Bromination: N-Bromosuccinimide (1.1 equivalents) is added portion-wise, maintaining the internal temperature between -26°C and -22°C. Strict temperature control is paramount to ensure high regioselectivity.[8] The mixture is stirred for several hours at low temperature.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The pH of the resulting solution is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extraction and Purification: The aqueous suspension is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure or column chromatography to yield 5-bromoisoquinoline as a white solid.[8]

Stage 2: Introduction of the Carbonitrile Group

With the 5-bromoisoquinoline intermediate in hand, the next step is the introduction of the nitrile group at the C-1 position. The Reissert reaction is a classical and highly effective method for achieving this transformation on isoquinoline systems.[1] This reaction typically involves the formation of a "Reissert compound" by treating the isoquinoline with an acyl chloride and a cyanide source, followed by elimination to yield the 1-carbonitrile product.

Sources

- 1. 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 | Benchchem [benchchem.com]

- 2. 5-Bromoisoquinoline-8-carbonitrile|CAS 2091605-06-8 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 [sigmaaldrich.com]

- 6. 956003-76-2 | 5-Bromoisoquinoline-1-carbonitrile - AiFChem [aifchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinoline-1-carbonitrile is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of complex molecular architectures for medicinal chemistry and materials science. The precise substitution pattern of a bromine atom at the 5-position and a nitrile group at the 1-position of the isoquinoline scaffold offers multiple reaction sites for diversification. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromoisoquinoline-1-carbonitrile, alongside detailed, field-proven experimental protocols for the determination of its key characteristics. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Isoquinoline derivatives have demonstrated potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The introduction of specific functional groups onto the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

5-Bromoisoquinoline-1-carbonitrile (CAS No. 956003-76-2) is a key synthetic intermediate.[4][5] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amino moieties. Concurrently, the carbonitrile group at the 1-position can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic possibilities.[5] This dual functionality makes 5-Bromoisoquinoline-1-carbonitrile a highly valuable precursor for the generation of compound libraries for drug discovery and the development of novel functional materials.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and biological screening. Below is a summary of the currently available and predicted data for 5-Bromoisoquinoline-1-carbonitrile.

| Property | Value | Source |

| CAS Number | 956003-76-2 | [4][6] |

| Molecular Formula | C₁₀H₅BrN₂ | [6] |

| Molecular Weight | 233.07 g/mol | [7] |

| Physical Form | Solid | [6] |

| Purity | 95-97% (as commercially available) | [6] |

| Storage Temperature | Room Temperature or Refrigerator | [6] |

Experimental Characterization: Methodologies and Protocols

The following sections outline standardized, reliable protocols for the experimental determination of the key physicochemical properties of 5-Bromoisoquinoline-1-carbonitrile. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 5-Bromoisoquinoline-1-carbonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 10°C/minute) to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Boiling Point Determination

Due to the high predicted boiling point and the solid nature of the compound at room temperature, boiling point determination would require vacuum distillation to prevent decomposition.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A small quantity of 5-Bromoisoquinoline-1-carbonitrile is placed in the distillation flask with a boiling chip.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to a stable, recorded value.

-

Heating: The distillation flask is heated gently.

-

Data Recording: The temperature at which the vapor and liquid are in equilibrium (i.e., when the condensate drips from the thermometer bulb at a steady rate) is recorded as the boiling point at that specific pressure.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Sample Preparation: An excess amount of solid 5-Bromoisoquinoline-1-carbonitrile is added to a known volume of the desired solvent (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water) in a sealed vial. The presence of excess solid is crucial for ensuring saturation.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of 5-Bromoisoquinoline-1-carbonitrile in the clear supernatant is determined using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for structural elucidation and confirmation of identity. While experimental spectra for 5-Bromoisoquinoline-1-carbonitrile are not widely published, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine atom, and the nitrile group, as well as by anisotropic effects of the fused ring system.

-

H-3 and H-4: These protons on the pyridine ring will likely appear as doublets, coupled to each other. The electron-withdrawing effect of the nitrile group at C-1 and the nitrogen atom will shift these protons downfield.

-

H-6, H-7, and H-8: These protons on the benzene ring will exhibit more complex splitting patterns due to their proximity and coupling with each other. The bromine at C-5 will influence the chemical shift of H-6.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

C-1 (bearing the nitrile group): This quaternary carbon will likely appear at a relatively upfield position for a quaternary carbon due to the shielding effect of the nitrile group.

-

C≡N (nitrile carbon): This carbon will have a characteristic chemical shift in the range of 115-125 ppm.

-

C-5 (bearing the bromine atom): The chemical shift of this carbon will be significantly influenced by the heavy atom effect of bromine.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical region for aromatic compounds (approximately 120-150 ppm), with their specific chemical shifts determined by the electronic effects of the substituents and the heteroatom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, characteristic of a nitrile group.

-

C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion will have an odd nominal mass due to the presence of an odd number of nitrogen atoms (the Nitrogen Rule).

-

Fragmentation Pattern: Fragmentation may involve the loss of the bromine atom, the nitrile group, or HCN, leading to characteristic fragment ions that can aid in structural confirmation.

Synthetic Chemistry

The synthesis of 5-Bromoisoquinoline-1-carbonitrile typically involves a two-step process starting from isoquinoline.

Synthesis of 5-Bromoisoquinoline

The precursor, 5-bromoisoquinoline, can be synthesized via electrophilic bromination of isoquinoline. Careful control of reaction conditions is necessary to achieve regioselectivity for the 5-position.[9]

Workflow for the Synthesis of 5-Bromoisoquinoline

Caption: Reissert reaction for nitrile introduction.

Applications in Research and Development

The unique structural features of 5-Bromoisoquinoline-1-carbonitrile make it a valuable tool in several areas of chemical research.

Medicinal Chemistry

As a versatile intermediate, this compound is primarily utilized in the synthesis of novel bioactive molecules. The isoquinoline scaffold is a key component of many compounds with potential therapeutic applications. [1][2]The ability to functionalize both the 5- and 1-positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases. [3][10] Potential Signaling Pathway Interactions of Isoquinoline Derivatives

Caption: Potential biological targets of isoquinoline derivatives.

Materials Science

The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes derivatives of this compound of interest in materials science. They can be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials where the electronic and photophysical properties can be tuned through chemical modification.

Safety and Handling

5-Bromoisoquinoline-1-carbonitrile should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). [6]* Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362. [6]* Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromoisoquinoline-1-carbonitrile is a high-value chemical intermediate with significant potential in drug discovery and materials science. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize and utilize this compound. By applying the methodologies outlined herein, scientists can unlock the full synthetic potential of this versatile building block to advance their research objectives.

References

-

Sigma-Aldrich. 5-Bromoisoquinoline-1-carbonitrile.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.

-

Sigma-Aldrich. 5-Bromoisoquinoline-1-carbonitrile.

-

PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

AiFChem. 956003-76-2 | 5-Bromoisoquinoline-1-carbonitrile.

-

Cambridge University Press. Reissert Reaction.

-

MilliporeSigma. 5-Bromoisoquinoline-1-carbonitrile.

-

PubChem. 5-Bromoisoquinoline.

-

ChemicalBook. 5-Bromoisoquinoline CAS#: 34784-04-8.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline.

-

Wikipedia. Reissert reaction.

-

IJCRR. Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics.

-

BenchChem. 5-Bromoisoquinoline-1-carbonitrile.

-

ChemicalBook. 5-BROMOISOQUINOLIN-1(2H)-ONE(190777-77-6) 1H NMR spectrum.

-

Stenutz. 5-bromoisoquinoline.

-

ChemicalBook. 5-Bromoisoquinoline synthesis.

-

LookChem. Reissert Reaction.

-

Science of Synthesis. Product Class 5: Isoquinolines.

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

-

Sigma-Aldrich. 5-Bromoisoquinoline 98 34784-04-8.

-

BenchChem. Technical Guide: Solubility Profile of 6-Bromoisoquinoline-1-carbonitrile.

-

Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one.

-

Heterocycles. A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS.

-

World Journal of Pharmaceutical Research. Isoquinoline derivatives and its medicinal activity.

-

Journal of the Chemical Society C: Organic. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine.

-

University of Maryland. FTIR Spectrum.

-

ChemicalBook. 5-Bromoisoquinoline(34784-04-8) 1H NMR spectrum.

-

PubChem. 5-Bromo-4-methylisoquinoline-1-carbonitrile.

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

International Research Publication House. FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline.

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

-

Sigma-Aldrich. 5-Bromoisoquinoline 98 34784-04-8.

-

PubChem. 6-Bromoisoquinoline-1-carbonitrile.

-

University of Toronto. Solubility of Organic Compounds.

-

MDPI. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile).

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 956003-76-2 | 5-Bromoisoquinoline-1-carbonitrile - AiFChem [aifchem.com]

- 5. 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 | Benchchem [benchchem.com]

- 6. 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ijcrr.com [ijcrr.com]

A Technical Guide to 5-Bromoisoquinoline-1-carbonitrile: Synthesis, Characterization, and Application

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1] Among these, the isoquinoline scaffold is a privileged structure, appearing in numerous biologically active molecules.[2] This guide provides an in-depth technical overview of 5-Bromoisoquinoline-1-carbonitrile, a highly functionalized and versatile building block for chemical synthesis. Its structure, featuring two distinct and strategically positioned reactive sites—a bromine atom at the 5-position and a nitrile group at the 1-position—makes it an invaluable intermediate for researchers in medicinal chemistry and drug development.[3] We will explore its core molecular properties, detail robust synthetic protocols, discuss methods for structural characterization, and survey its synthetic utility in creating complex molecular architectures.

Core Molecular Properties

5-Bromoisoquinoline-1-carbonitrile is a solid organic compound whose structure is defined by an isoquinoline ring system substituted with a bromine atom and a cyano (-C≡N) group. The precise placement of these functional groups dictates its chemical reactivity and utility.

| Property | Data | Source(s) |

| IUPAC Name | 5-bromoisoquinoline-1-carbonitrile | [4] |

| CAS Number | 956003-76-2 | [4][5] |

| Molecular Formula | C₁₀H₅BrN₂ | [1][4] |

| Molecular Weight | 233.07 g/mol | [5] |

| Physical Form | Solid | |

| InChI Key | OBSFYBWGRFGYGY-UHFFFAOYSA-N |

Structural Representation:

The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is located on the benzene portion at the C-5 position, while the electron-withdrawing nitrile group is at the C-1 position of the pyridine ring. This arrangement significantly influences the electronic properties and reactivity of the entire scaffold.

Synthetic Pathway and Experimental Protocols

The synthesis of 5-Bromoisoquinoline-1-carbonitrile is most effectively achieved through a two-stage process: the initial selective bromination of the isoquinoline core, followed by the introduction of the carbonitrile functionality at the C-1 position. This strategy ensures high yields and regiochemical control.

Sources

1H NMR and 13C NMR spectral data for 5-Bromoisoquinoline-1-carbonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromoisoquinoline-1-carbonitrile

Introduction

5-Bromoisoquinoline-1-carbonitrile is a substituted heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of isoquinoline, it serves as a versatile synthetic intermediate. The strategic placement of the bromo and nitrile functional groups allows for a wide array of chemical transformations. The bromine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[1] Concurrently, the nitrile group at the 1-position can be hydrolyzed, reduced, or converted into other functional groups, further expanding its synthetic utility.[1][2]

A thorough understanding of the compound's structure is paramount for its effective use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromoisoquinoline-1-carbonitrile, providing researchers, scientists, and drug development professionals with the foundational data and interpretation necessary for its unambiguous identification and characterization. The analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and known substituent effects in aromatic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and precise assignment of NMR signals, the standard IUPAC numbering system for the isoquinoline ring is employed. The diagram below illustrates the structure of 5-Bromoisoquinoline-1-carbonitrile with each non-hydrogen atom systematically numbered.

Caption: IUPAC numbering scheme for 5-Bromoisoquinoline-1-carbonitrile.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Bromoisoquinoline-1-carbonitrile is expected to display five signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom, the nitrile group (-CN), and the bromine atom (-Br), as well as the spin-spin interactions between adjacent protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 5-Bromoisoquinoline-1-carbonitrile, typically recorded in a solvent like CDCl₃ at a frequency of 500 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 8.40 | Doublet (d) | J3,4 ≈ 5.7 | 1H |

| H-4 | ~ 7.85 | Doublet (d) | J4,3 ≈ 5.7 | 1H |

| H-6 | ~ 8.20 | Doublet (d) | J6,7 ≈ 7.5 | 1H |

| H-7 | ~ 7.60 | Triplet (t) | J7,6 ≈ J7,8 ≈ 7.8 | 1H |

| H-8 | ~ 8.05 | Doublet (d) | J8,7 ≈ 8.1 | 1H |

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.[4][5][6]

Interpretation of ¹H NMR Spectrum

-

H-3 and H-4: These two protons form a distinct AX spin system. H-3 is adjacent to the electron-withdrawing nitrile group at C-1 and the ring nitrogen, causing it to be significantly deshielded and appear at a downfield chemical shift (~8.40 ppm). It appears as a doublet due to coupling with H-4. H-4, in turn, couples with H-3, resulting in a corresponding doublet around 7.85 ppm. The coupling constant (J3,4) is expected to be around 5.7 Hz, which is typical for ortho-coupling in this type of heterocyclic ring system.[7]

-

H-6, H-7, and H-8: These three protons on the bromo-substituted benzene ring form a more complex spin system.

-

H-6: This proton is ortho to the bromine atom. The deshielding effect of the bromine and the adjacent fused ring system causes it to resonate at a relatively downfield position (~8.20 ppm). It appears as a doublet due to ortho-coupling with H-7.

-

H-7: This proton is situated between H-6 and H-8. It is split by both neighboring protons, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants) centered around 7.60 ppm.

-

H-8: This proton is peri to the nitrogen atom, a position that typically experiences significant deshielding due to the lone pair and anisotropic effects of the nitrogen. It appears as a doublet around 8.05 ppm due to ortho-coupling with H-7.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 5-Bromoisoquinoline-1-carbonitrile should exhibit ten distinct signals, corresponding to the ten carbon atoms of the isoquinoline ring system, plus one signal for the nitrile carbon. The chemical shifts are influenced by the hybridization state and the electronic environment created by the nitrogen, bromine, and nitrile substituents.

Predicted ¹³C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms in 5-Bromoisoquinoline-1-carbonitrile (at 125 MHz, CDCl₃).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 128.5 |

| C-3 | ~ 145.0 |

| C-4 | ~ 122.0 |

| C-4a | ~ 135.5 |

| C-5 | ~ 124.0 |

| C-6 | ~ 138.0 |

| C-7 | ~ 128.8 |

| C-8 | ~ 130.5 |

| C-8a | ~ 130.0 |

| CN | ~ 117.0 |

Note: These are predicted values. Quaternary carbon signals (C-1, C-4a, C-5, C-8a, and CN) are typically sharper and less intense than those of protonated carbons.[4][5]

Interpretation of ¹³C NMR Spectrum

-

Nitrile Carbon (CN): The carbon of the nitrile group is expected to appear in a characteristic range, typically around 117.0 ppm.

-

Carbons of the Pyridine Ring (C-1, C-3, C-4, C-4a, C-8a):

-

C-1: This quaternary carbon is attached to the electron-withdrawing nitrile group and is adjacent to the nitrogen. Its chemical shift is predicted to be around 128.5 ppm.

-

C-3: This carbon is significantly deshielded due to its proximity to the electronegative nitrogen atom, placing its signal far downfield (~145.0 ppm).

-

C-4: This protonated carbon appears further upfield (~122.0 ppm) compared to the other carbons in the ring.

-

C-4a and C-8a: These are the bridgehead quaternary carbons. Their chemical shifts are influenced by the fusion of the two rings and are predicted to be around 135.5 ppm and 130.0 ppm, respectively.

-

-

Carbons of the Benzene Ring (C-5, C-6, C-7, C-8):

-

C-5: This is a quaternary carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the signal of the attached carbon upfield, but its position as a bridgehead carbon complicates a simple prediction. A reasonable estimate is around 124.0 ppm.

-

C-6: This carbon is ortho to the bromine-substituted carbon and is expected to be significantly deshielded, resonating around 138.0 ppm.

-

C-7 and C-8: These carbons are further from the primary substituents and will appear at chemical shifts typical for aromatic carbons in a fused ring system, predicted around 128.8 ppm and 130.5 ppm, respectively.

-

Experimental Protocols

The acquisition of high-quality NMR data is essential for accurate structural confirmation. The following section outlines a generalized, field-proven protocol for obtaining ¹H and ¹³C NMR spectra for a solid organic compound like 5-Bromoisoquinoline-1-carbonitrile.

Standard Operating Procedure for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, coupling constants, and integration to assign the signals to the corresponding nuclei in the molecule.

-

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for acquiring and interpreting spectroscopic data to confirm a molecular structure.

Sources

solubility of 5-Bromoisoquinoline-1-carbonitrile in common organic solvents

Commencing Data Gathering

I'm starting my deep dive by hitting Google hard with specific searches, hoping to unearth solubility data for 5-Bromoisoquinoline-1-carbonitrile across common organic solvents. The aim is to build a solid foundation of data before moving on to the more complex calculations. Any initial hits will inform later searches.

Exploring Solubility Protocols

I'm now expanding my search to uncover established experimental methods for determining solubility. This will guide the structure of my technical guide. I'm focusing on protocols suited for research and development contexts, aiming for robust and reliable procedures. I'll also start forming a technical guide structure. I plan to introduce the compound and the importance of its solubility, followed by data, methodology, and a flowchart.

Deepening Data Acquisition

I'm now zeroing in on 5-Bromoisoquinoline-1-carbonitrile's solubility, hunting through chemical supplier data, academic papers, and regulatory sites for relevant data and safety info. Simultaneously, I'm seeking established experimental methods for solubility determination, suitable for research contexts. My plan: structure the technical guide with an introduction, data presentation, and methodology section, then a Graphviz flowchart. Finally, I will write the guide and cite all sources.

Discovering Solubility Data

I'm currently finding that precise, quantifiable solubility information for 5-Bromoisoquinoline-1-carbonitrile across standard organic solvents seems elusive in readily available public databases and supplier resources. Some preliminary sources hint at its behavior, but I'm still hunting for solid numbers.

Formulating a Plan

I've hit a roadblock. Specific, quantitative solubility data for 5-Bromoisoquinoline-1-carbonitrile is scarce. Existing sources give limited details, but I've found reliable experimental protocols. This necessitates a shift in focus. The guide will now be a practical manual on determining solubility empirically, given the data paucity.

Shifting the Guide's Focus

It's been a busy day! While quantitative solubility data for 5-Bromoisoquinoline-1-carbonitrile proved elusive, the search wasn't entirely wasted. I've uncovered valuable physicochemical properties, safety details, and, most importantly, several detailed solubility determination protocols. This necessitates a pivot: the guide will now be a practical manual for empirical solubility determination, incorporating the foundational principles and the "shake-flask" method I found. I'm focusing on the guide's structure.

Adjusting Guide's Scope

My initial attempts to locate definitive solubility data for 5-Bromoisoquinoline-1-carbonitrile in standard solvents proved unsuccessful, forcing a revision. However, the data search was not fruitless. I've compiled its physicochemical properties, and discovered excellent, reputable experimental methods like the shake-flask protocol. This necessitated an adjusted scope for the guide - now I'll deliver a practical guide to empirically determine solubility, incorporating these newfound methods and principles. I will write as outlined previously.

synthesis and characterization of 5-Bromoisoquinoline-1-carbonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromoisoquinoline-1-carbonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to the synthetic handles provided by the bromine and nitrile functionalities.[1] The strategic placement of these groups on the isoquinoline scaffold allows for diverse downstream modifications, making it a valuable precursor for creating complex molecular architectures.[1][2] This document details a reliable synthetic pathway, explains the rationale behind the procedural steps, and outlines a full suite of analytical techniques for structural verification and purity assessment.

Synthetic Strategy and Rationale

The synthesis of 5-Bromoisoquinoline-1-carbonitrile is most effectively approached through a multi-step sequence starting from the commercially available isoquinoline. The chosen strategy prioritizes robust and well-documented reactions to ensure high yield and purity. The overall pathway involves two key transformations:

-

Electrophilic Bromination: The initial step is the regioselective bromination of the isoquinoline core at the C-5 position. This is achieved via an electrophilic aromatic substitution reaction. Careful control of reaction conditions, particularly temperature, is paramount to favor the desired 5-bromo isomer over other potential products, such as 8-bromoisoquinoline.[3] The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a proven method for this transformation.[4]

-

Introduction of the Nitrile Group via Sandmeyer Reaction: With the 5-bromo-handle in place, the next critical step is the introduction of the carbonitrile group at the C-1 position. While direct cyanation of a 1-haloisoquinoline is possible, a more elegant and frequently employed route involves the Sandmeyer reaction.[5] This classic transformation proceeds through a diazonium salt intermediate, formed from a primary aromatic amine.[6][7] Therefore, the synthetic sequence requires the preparation of 5-bromoisoquinolin-1-amine as a key intermediate. This amine is then converted to the corresponding diazonium salt, which is subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt, to yield the final product.[5][8]

The following diagram illustrates the logical flow of the proposed synthetic pathway.

Caption: Synthetic workflow for 5-Bromoisoquinoline-1-carbonitrile.

Detailed Experimental Protocols

The protocols described below are based on established literature procedures and provide a self-validating system for the synthesis and purification of the target compound.

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure is adapted from established methods for the selective bromination of isoquinoline.[3][4][9] The low reaction temperature is critical for maximizing the yield of the 5-bromo isomer.

-

Reagents and Equipment:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Ammonia solution (25% aq.)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottom flask, mechanical stirrer, internal thermometer, addition funnel

-

-

Procedure:

-

Charge a three-necked flask with concentrated sulfuric acid and cool to 0°C using an ice bath.

-

Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature between -26°C and -22°C.[3]

-

Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.[3]

-

Pour the reaction mixture carefully onto crushed ice.

-

Adjust the pH of the aqueous mixture to ~9 by the slow addition of 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extract the resulting alkaline suspension with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with 1M NaOH and then with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by fractional distillation under reduced pressure or column chromatography to obtain 5-bromoisoquinoline as a white solid.[3]

-

Step 2: Synthesis of 5-Bromoisoquinolin-1-amine

This intermediate is crucial for the subsequent Sandmeyer reaction. 5-Bromoisoquinolin-1-amine is a known compound and can be synthesized from 5-bromoisoquinoline through methods such as the Chichibabin reaction or via a 1-chloro intermediate followed by amination.[10]

Step 3: Synthesis of 5-Bromoisoquinoline-1-carbonitrile via Sandmeyer Reaction

This final step utilizes the classic Sandmeyer reaction to convert the 1-amino group into the 1-carbonitrile group.[5][8]

-

Reagents and Equipment:

-

5-Bromoisoquinolin-1-amine[10]

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (Caution: Highly Toxic)

-

Dichloromethane or Chloroform

-

Beakers, round-bottom flask, magnetic stirrer, ice-salt bath

-

-

Procedure:

-

Diazotization:

-

Suspend 5-bromoisoquinolin-1-amine in deionized water in a flask and cool to 0-5°C.[8]

-

Slowly add concentrated hydrochloric acid while maintaining the low temperature to form the hydrochloride salt.[8]

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, keeping the reaction temperature between 0°C and 5°C.[8] This process, known as diazotization, converts the primary amine into a diazonium salt.[11][12]

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. (Extreme caution must be exercised when handling cyanide salts).

-

Cool this cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with dichloromethane or chloroform.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) to afford 5-Bromoisoquinoline-1-carbonitrile.

-

-

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Bromoisoquinoline-1-carbonitrile. A combination of spectroscopic and chromatographic methods should be employed.[13]

The following diagram outlines the standard characterization workflow.

Caption: Workflow for the analytical characterization of the final product.

Analytical Data Summary

The table below summarizes the expected analytical data for 5-Bromoisoquinoline-1-carbonitrile.

| Analytical Technique | Parameter | Typical Value / Observation | Rationale & Key Features |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons expected in the range of 7.5-9.0 ppm. | Provides information on the chemical environment of hydrogen atoms, confirming the aromatic isoquinoline core. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 120-150 ppm. Nitrile carbon (C≡N): ~115-120 ppm. | Confirms the number of unique carbon environments and the presence of the nitrile functional group. |

| Mass Spectrometry | Molecular Ion (m/z) | [M]⁺ and [M+H]⁺ showing an isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 m/z units.[13] | Confirms the molecular weight (233.07 g/mol ) and the presence of a single bromine atom.[14] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong, sharp C≡N stretch at ~2220-2230 cm⁻¹. Aromatic C=C/C=N stretches at ~1500-1620 cm⁻¹. C-Br stretch at ~600-700 cm⁻¹. | Unambiguously identifies the presence of the key nitrile functional group.[15] |

| HPLC (RP) | Purity | >95% | Assesses the purity of the final compound by separating it from any residual starting materials or by-products.[13] |

| Melting Point | Range | Solid at room temperature.[16] | A sharp melting point range is indicative of high purity. |

Detailed Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure by mapping the hydrogen and carbon framework.[13]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra. Two-dimensional experiments like COSY and HSQC can be used for unambiguous signal assignment.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition (specifically the presence of bromine).[13]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) in a solvent like methanol or acetonitrile.

-

Acquisition: Use a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the spectrum in positive ion mode. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br) is a critical diagnostic feature.[13]

-

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups, most notably the nitrile group.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. The sharp, intense absorption around 2225 cm⁻¹ is a definitive indicator of the C≡N bond.[15]

-

Conclusion

5-Bromoisoquinoline-1-carbonitrile is an important synthetic intermediate whose preparation requires a robust, multi-step synthetic sequence. The outlined pathway, involving a regioselective bromination followed by a Sandmeyer reaction, represents a reliable method for obtaining this compound. The comprehensive characterization protocol, employing a suite of modern analytical techniques, is essential for verifying the structural integrity and ensuring the high purity required for subsequent applications in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and validation of this valuable chemical entity.

References

- BenchChem.

- Brown, W. D., & Gouliaev, A. H. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.

- BenchChem. A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro.

- Google Patents.

- CymitQuimica. CAS 852570-80-0: 5-bromoisoquinolin-1-amine.

- Wikipedia. Sandmeyer reaction.

- Sigma-Aldrich. 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2.

- Pharm D GURU. 32. SANDMEYERS REACTION.

- ChemicalBook. 5-Bromoisoquinoline synthesis.

- BenchChem. A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.

- BenchChem. A Comparative Guide to the Spectroscopic Interpretation of 6-Bromoisoquinoline-1-carbonitrile.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Sigma-Aldrich. 5-Bromoisoquinoline-1-carbonitrile.

- Organic Chemistry Portal.

- BYJU'S.

- BenchChem. 5-Bromoisoquinoline-8-carbonitrile|CAS 2091605-06-8.

Sources

- 1. 5-Bromoisoquinoline-8-carbonitrile|CAS 2091605-06-8 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. 5-Bromoisoquinoline-1-carbonitrile - [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 [sigmaaldrich.com]

The Strategic Role of the Bromine Atom in Isoquinoline Chemistry: A Technical Guide for Synthetic Advancement

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2] The strategic introduction and subsequent manipulation of a bromine atom on the isoquinoline ring are pivotal for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of bromoisoquinolines, offering a technical resource for researchers, scientists, and professionals in drug development. We will dissect the electronic landscape of the isoquinoline nucleus, elucidate the principles governing the reactivity of the C-Br bond at various positions, and provide validated protocols for its transformation through modern synthetic methodologies.

The Electronic Landscape of Isoquinoline: A Tale of Two Rings

The reactivity of the isoquinoline ring system is a direct consequence of the fusion of a benzene ring with a pyridine ring. This fusion creates a distinct electronic environment where the pyridine ring, containing the electron-withdrawing nitrogen atom, is electron-deficient, while the benzene ring remains comparatively electron-rich.[3] This electronic dichotomy dictates the regioselectivity of both electrophilic and nucleophilic attacks.

-

Electrophilic Aromatic Substitution (EAS): Electrophiles preferentially attack the more electron-rich benzene ring (carbocycle). Theoretical and experimental data confirm that substitutions, such as nitration and halogenation, occur predominantly at positions C5 and C8.[4] The stability of the resulting cationic intermediate (Wheland intermediate) is greatest when the positive charge is delocalized on the benzene ring without disrupting the aromaticity of the pyridine moiety.

-

Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring (heterocycle) is susceptible to nucleophilic attack.[3][5] The C1 position is particularly activated due to its proximity to the nitrogen atom, making it the primary site for nucleophilic substitution.[6][7]

The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle, enabling a vast array of subsequent chemical transformations. The position of the bromine atom profoundly influences its reactivity and the strategic pathways available for molecular elaboration.

Synthesis of Bromoisoquinolines: Positional Control is Key

The regioselective synthesis of bromoisoquinolines is a critical first step. Direct bromination of isoquinoline often leads to a mixture of products, but specific conditions can favor certain isomers.

Electrophilic Bromination for C5 and C8 Isomers

Direct bromination of isoquinoline under strong acidic conditions can regioselectively yield 5-bromoisoquinoline. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be effective.[8][9] Careful temperature control is crucial to suppress the formation of the 8-bromo isomer.[10]

Exemplary Protocol: Synthesis of 5-Bromoisoquinoline [10]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

-

Cooling: Cool the solution to -25°C using a dry ice-acetone bath.

-

Addition of NBS: Add N-bromosuccinimide (recrystallized) in portions, keeping the internal temperature between -22 and -26°C.

-

Reaction: Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) while keeping the temperature low.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Other Isomers

Other isomers, such as 1-bromoisoquinoline and 4-bromoisoquinoline, are typically synthesized from the corresponding isoquinolinones or isoquinoline-N-oxides. For instance, 1-bromoisoquinoline can be prepared from isoquinoline-N-oxide by treatment with phosphorus oxybromide (POBr₃).[11] 4-Bromoisoquinolines can be synthesized via a brominative annulation of 2-alkynyl arylimidates.[12]

The Bromine Atom as a Synthetic Linchpin: Key Transformations

The true synthetic utility of bromoisoquinolines lies in the reactivity of the carbon-bromine bond. This bond serves as a versatile anchor point for the introduction of a wide array of functional groups through various modern cross-coupling and substitution reactions.[2][13]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and bromoisoquinolines are excellent substrates for these transformations. The general reactivity order for the halide in these reactions is I > Br > Cl.[14]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[15] This reaction is widely used to synthesize aryl-, heteroaryl-, or alkyl-substituted isoquinolines, which are prevalent in kinase inhibitors and other therapeutic agents.[1][16]

Representative Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile [1]

-

Reaction Setup: In a dry reaction vessel, combine 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of an organic solvent (e.g., 1,4-dioxane) and water. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Bromoquinolines and Bromoisoquinolines

| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 6-Bromoisoquinoline-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 | [1] |

| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 80 | 92 | [16] |

| 6-Bromoisoquinoline-1-carbonitrile | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 78 | [1] |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17][18] This reaction is invaluable for synthesizing alkynylated isoquinolines, which are important precursors for various pharmaceuticals and organic materials.[17]

Representative Protocol: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile [17]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or heat to 50-80°C, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[19][20] This reaction is particularly important in pharmaceutical development for the synthesis of amino-substituted isoquinolines.[21][22] The choice of ligand is critical and often requires screening for optimal results.

Optimized Protocol for Kiloscale Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [19][21][22]

-

Catalyst System: The reaction was found to be most effective using Pd(dba)₂ with BINAP as the ligand and Cs₂CO₃ as the base in THF.[21][22]

-

Reaction Setup: Combine 6-bromoisoquinoline-1-carbonitrile, the chiral primary amine, the palladium precursor, ligand, and base in an appropriate reaction vessel under an inert atmosphere.

-

Solvent: Add anhydrous THF.

-

Reaction Conditions: Heat the reaction mixture to the optimal temperature determined during process development.

-

Work-up and Purification: After completion, the product can be isolated and purified. For instance, an acidic workup can be employed where the product is extracted into an aqueous acid layer and then precipitated by neutralization.[21] This method was successfully scaled to produce over 12 kg of the desired product.[22]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SₙAr) remains a relevant and efficient method for functionalizing the isoquinoline ring, particularly when the bromine atom is at an activated position.[23][24] The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[25][26][27]

The reaction is greatly facilitated by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex.[26][28] In the isoquinoline system, the ring nitrogen itself acts as an electron-withdrawing group, activating positions C1 and C3 for nucleophilic attack.[5] The presence of additional EWGs, such as a nitro group, further enhances this reactivity.[29]

General Protocol for Nucleophilic Substitution on Activated Bromoquinolines [29]

-

Reaction Setup: In a reaction vessel, dissolve the activated bromoisoquinoline (e.g., 5-bromo-8-nitroisoquinoline) in a polar aprotic solvent like DMF, DMSO, or NMP.

-

Addition of Nucleophile and Base: Add the nucleophile (e.g., an amine, thiol, or alkoxide; 1.5-3.0 equiv.) and a suitable base if required (e.g., triethylamine).

-

Reaction: Heat the mixture with stirring. The reaction temperature can range from room temperature to over 100°C depending on the reactivity of the substrate and nucleophile.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an appropriate work-up, which may involve precipitation by adding water, followed by filtration and recrystallization, or extraction with an organic solvent.

Conclusion and Future Outlook

The bromine atom on the isoquinoline ring is more than just a substituent; it is a strategic tool for molecular architects. Its reactivity, governed by its position on the electronically diverse isoquinoline scaffold, opens a gateway to a vast chemical space. From the robust and versatile palladium-catalyzed cross-coupling reactions to the classical yet effective nucleophilic aromatic substitutions, the transformations of bromoisoquinolines are fundamental to the synthesis of novel compounds with significant potential in drug discovery and materials science. As our understanding of catalytic systems deepens and new synthetic methodologies emerge, the strategic manipulation of the bromine atom on the isoquinoline ring will undoubtedly continue to be a key driver of innovation in chemical synthesis.

References

-

Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synlett. [Link]

-

Reactivity of Isoquinoline. YouTube. [Link]

-

Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Autech Industry Co., Limited. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. Autech Industry Co., Limited. [Link]

-

Quinolines and Isoquinolines. Unknown Source. [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Unknown Source. [Link]

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S). ACS Publications. [Link]

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. CoLab.

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... ResearchGate. [Link]

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. [Link]

-

Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

-

Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. youtube.com [youtube.com]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. quora.com [quora.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 28. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 29. benchchem.com [benchchem.com]

electrophilic and nucleophilic substitution reactions of 5-Bromoisoquinoline-1-carbonitrile

An In-Depth Technical Guide to the Synthetic Chemistry of 5-Bromoisoquinoline-1-carbonitrile

Executive Summary: 5-Bromoisoquinoline-1-carbonitrile is a highly functionalized heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyridine ring and a moderately deactivated benzene ring, presents both challenges and opportunities for synthetic diversification. This guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of this molecule. We delve into the mechanistic principles governing its reactivity, predict regiochemical outcomes based on substituent effects, and provide field-proven, step-by-step protocols for key transformations. The narrative emphasizes the causality behind experimental choices, offering a practical resource for scientists engaged in the synthesis and development of novel isoquinoline-based compounds.

The Molecular Architecture and Reactivity Landscape

The reactivity of 5-Bromoisoquinoline-1-carbonitrile is dictated by the complex interplay of its constituent parts: the core isoquinoline system, a deactivating bromo-substituent on the carbocyclic ring, and a potent electron-withdrawing cyano group on the heterocyclic ring.

Electronic Properties of the Isoquinoline Scaffold

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect, rendering the entire heterocyclic portion of the molecule electron-deficient.[2] This has two major consequences:

-

Deactivation towards Electrophilic Attack: The pyridine ring is significantly less reactive towards electrophiles than benzene.[2] Consequently, electrophilic aromatic substitution (EAS) reactions preferentially occur on the more electron-rich benzene ring, typically at positions C-5 and C-8.[2]

-

Activation towards Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-1 position.[3]

The Directing Influence of Bromo and Cyano Substituents

The substituents at the C-1 and C-5 positions drastically modify this inherent reactivity:

-

1-Carbonitrile (-CN): As a strong electron-withdrawing group, the cyano moiety further deactivates the entire ring system towards electrophilic attack. Its presence at C-1 profoundly enhances the electrophilicity of the pyridine ring, making it highly activated for potential nucleophilic reactions.

-

5-Bromo (-Br): Halogens are a classic example of conflicting electronic effects. While the bromo group is deactivating towards electrophilic attack due to its inductive electron withdrawal, it is an ortho, para-director due to resonance electron donation. On the benzene ring of the isoquinoline core, it directs incoming electrophiles to the C-6 (ortho) and C-8 (para) positions.

Combined Predicted Reactivity: The confluence of these features makes 5-Bromoisoquinoline-1-carbonitrile a highly electron-poor system.

-

Electrophilic Substitution: Expected to be challenging and require forcing conditions. The reaction will almost certainly occur on the benzene ring. Both the fused pyridine ring system and the 5-bromo substituent direct towards the C-8 position, making it the most probable site of substitution.

-

Nucleophilic Substitution: The primary site for functionalization via nucleophilic substitution will be the C-5 position, which bears a good leaving group (Br⁻). While direct SNAr is difficult without additional activation, this position is ideal for transition-metal-catalyzed cross-coupling reactions.

Caption: Predicted reactivity map for 5-Bromoisoquinoline-1-carbonitrile.

Electrophilic Aromatic Substitution (EAS) Reactions

Executing EAS on this deactivated scaffold requires a careful selection of potent reagents and controlled conditions to achieve regioselective functionalization. The primary challenge is to overcome the cumulative deactivating effects of the heterocyclic nitrogen, the cyano group, and the bromo substituent.

Mechanistic Considerations: The Path to C-8 Substitution

The mechanism of EAS involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4] The reaction is completed by the loss of a proton to restore aromaticity.[5] For 5-Bromoisoquinoline-1-carbonitrile, electrophilic attack on the pyridine ring is electronically prohibitive. On the benzene ring, attack at C-8 generates a carbocation intermediate that is less destabilized compared to attack at other positions, making it the kinetically and thermodynamically favored pathway.

Caption: General mechanism for electrophilic substitution at the C-8 position.

Key Transformation: Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group, a versatile functional handle for further synthesis (e.g., reduction to an amine). Given the deactivated nature of the substrate, a potent nitrating system such as a mixture of nitric acid and sulfuric acid is required. The active electrophile is the nitronium ion (NO₂⁺), generated in situ.[6] A procedure adapted from the successful nitration of 5-bromoisoquinoline provides a reliable method.[7]

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline-1-carbonitrile

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (H₂SO₄, 10 volumes) to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 5-Bromoisoquinoline-1-carbonitrile (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous solution is obtained.

-

Nitrating Mixture: Cool the solution to 0 °C. Add a pre-cooled mixture of concentrated sulfuric acid (2 volumes) and fuming nitric acid (HNO₃, 1.1 eq) dropwise via the addition funnel. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-